molecular formula C23H20Cl2N6O2S2 B2657236 N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide CAS No. 391939-53-0

N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide

Cat. No.: B2657236
CAS No.: 391939-53-0
M. Wt: 547.47
InChI Key: JYDKQOAPEYGWOK-UHFFFAOYSA-N
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Description

This compound is a triazole-based derivative featuring:

  • A thioether linkage at position 5, connected to a 2-oxo-2-(thiazol-2-ylamino)ethyl group, which introduces hydrogen-bonding capabilities via the thiazole and carbonyl moieties .
  • A 3,4-dimethylbenzamide group at the N-methyl position, contributing steric bulk and aromatic interactions .

Its synthesis likely involves alkylation of a triazole-thione intermediate with a halogenated acetamide derivative, analogous to methods described for related compounds .

Properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N6O2S2/c1-13-3-4-15(9-14(13)2)21(33)27-11-19-29-30-23(31(19)16-5-6-17(24)18(25)10-16)35-12-20(32)28-22-26-7-8-34-22/h3-10H,11-12H2,1-2H3,(H,27,33)(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDKQOAPEYGWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide is a novel compound with significant potential in medicinal chemistry. Its complex structure incorporates various pharmacologically active moieties, including thiazole and triazole rings, which are known for their diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C23H20Cl2N6O2S2, with a molecular weight of 547.47 g/mol. The compound typically exhibits a purity of around 95% and is utilized in various research applications due to its promising biological activity.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Anticancer Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole demonstrate cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The presence of electron-donating groups like methyl in the phenyl ring enhances the anticancer activity .

Table 1: Cytotoxicity Data of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
9Jurkat1.61 ± 1.92
10A-4311.98 ± 1.22
13A549< Doxorubicin

2. Antimicrobial Activity
The thiazole ring has also been associated with antimicrobial properties. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that substitutions on the thiazole ring significantly influence antibacterial efficacy .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
19Staphylococcus aureus<10 µg/mL
20Escherichia coli<15 µg/mL

3. Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. Certain compounds have demonstrated significant activity in animal models, suggesting that modifications to the thiazole structure can enhance their efficacy against seizures .

Case Studies

Case Study 1: Efficacy in Cancer Treatment
A study conducted by Evren et al. (2019) synthesized novel thiazole-integrated compounds and tested them against human cancer cell lines. One of the compounds exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

Case Study 2: Antibacterial Screening
In a recent screening of thiazole derivatives for antibacterial activity, several compounds were identified with MIC values significantly lower than those of existing antibiotics, highlighting their potential as new therapeutic agents against resistant bacterial strains .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The thiazole and triazole moieties present in its structure are known to enhance biological activity against cancer cells.

Case Study:
A study evaluated the anticancer properties of related thiazole derivatives against various cancer cell lines. Compounds with similar structural features demonstrated IC50 values indicating potent cytotoxicity. For instance, derivatives containing the thiazole ring showed selective activity against human lung adenocarcinoma cells (A549) with an IC50 value of 23.30 ± 0.35 mM . Such findings suggest that N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide may exhibit similar or enhanced anticancer properties due to its unique structure.

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Thiazole derivatives have been studied for their efficacy in treating neurodegenerative diseases such as Alzheimer's disease.

Research Findings:
A systematic review on thiazole derivatives indicated that they possess significant therapeutic potential against Alzheimer's disease by inhibiting acetylcholinesterase and reducing oxidative stress . Given the structural similarities with this compound, it is plausible that this compound could also exhibit neuroprotective effects.

Antimicrobial Properties

The antimicrobial activity of thiazole and triazole compounds has been well documented. These compounds often demonstrate effectiveness against a range of bacterial strains.

Case Study:
In a recent investigation into the antimicrobial properties of thiazole derivatives, several compounds were found to exhibit moderate to strong antibacterial activities against Gram-positive and Gram-negative bacteria . The incorporation of the triazole moiety in this compound may enhance its antimicrobial efficacy.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer Activity Potent cytotoxic effects on cancer cell lines; potential for selective targeting
Neuroprotective Effects Potential efficacy in treating Alzheimer's disease; inhibition of acetylcholinesterase
Antimicrobial Properties Moderate to strong antibacterial activity against various bacterial strains

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

a) S-Alkylated 1,2,4-Triazoles (Compounds [10–15], )
  • Structure: Contain a triazole core with 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl substituents, S-alkylated with α-halo ketones (e.g., 2-bromoacetophenone).
  • Key Differences: The target compound uses a 3,4-dichlorophenyl group instead of sulfonyl/fluorophenyl substituents, increasing electron-withdrawing effects. The thiazol-2-ylaminoethyl group provides a heterocyclic amine, absent in compounds [10–15], which may enhance binding to enzymes like kinases .
  • Synthetic Similarities : Both utilize base-mediated alkylation of triazole-thiones, though yields and reaction conditions vary with halogenated precursors .
b) N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide ()
  • Structure : Combines thiadiazole and oxadiazole rings with thioether linkages.
  • Key Differences :
    • The target compound’s triazole core is replaced by thiadiazole, altering ring electronics (thiadiazole is less basic than triazole).
    • The 3,4-dimethylbenzamide group offers distinct steric effects compared to the 4-chlorophenyl substituent in this analog .

Thiazole-Containing Derivatives

a) 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide ()
  • Structure : Features a thiazole ring linked to a hydrazinecarbothioamide group.
  • Key Differences :
    • The target compound integrates thiazole as part of a larger acetamide side chain, whereas this derivative uses thiazole as a central scaffold.
    • Anticancer activity (IC₅₀ = 1.61–1.98 μg/mL against HepG-2 cells) suggests thiazole derivatives may target similar pathways, but the triazole-dichlorophenyl group in the target compound could modulate selectivity .
b) Thiazol-5-ylmethyl Carbamates ()
  • Structure : Include thiazole-methyl groups in complex carbamate frameworks.
  • Key Differences :
    • These compounds lack the triazole-thioether linkage, focusing instead on carbamate/urea functionalities.
    • The 3,4-dimethylbenzamide group in the target compound may confer better metabolic stability compared to carbamates .

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogs:

  • Anticancer Potential: Thiazole-triazole hybrids (e.g., ’s compounds 7b and 11) show low IC₅₀ values, suggesting that the thiazole and triazole moieties synergistically enhance cytotoxicity .
  • Antioxidant Activity : Thiadiazole-based secondary amines () demonstrate antioxidant properties, implying that sulfur-containing heterocycles in the target compound may contribute to redox modulation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Closest Analog (, [10–15]) Thiadiazole Derivative ()
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8–3.2 (sulfonyl groups reduce lipophilicity) ~2.9 (oxadiazole increases polarity)
Hydrogen Bond Acceptors 7 (triazole N, thiazole N, carbonyl O) 6–7 5–6
Solubility Low (due to dichlorophenyl and benzamide groups) Moderate (fluorophenyl enhances aqueous solubility) Moderate (chlorophenyl and oxadiazole balance)
Metabolic Stability Likely high (steric shielding by dimethylbenzamide) Moderate (sulfonyl groups may undergo hydrolysis) Low (oxadiazole prone to enzymatic cleavage)

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves a multi-step approach:

  • Key reaction : Condensation of a 1,2,4-triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehyde derivatives under reflux in ethanol with glacial acetic acid as a catalyst .
  • Purification : Post-reaction solvent evaporation under reduced pressure, followed by filtration and recrystallization from ethanol or ethanol-DMF mixtures to isolate the solid product .
  • Validation : Use IR and 1H^1H-NMR to confirm the presence of functional groups (e.g., thioether bonds, triazole rings) and compare with theoretical spectra .

Q. Which spectroscopic methods are most effective for structural characterization?

  • IR spectroscopy : Identifies thioether (C–S stretch, ~600–700 cm1^{-1}) and carbonyl (C=O, ~1650–1750 cm1^{-1}) groups .
  • 1H^1H-NMR : Resolves protons adjacent to electronegative atoms (e.g., CH2_2-S at δ 3.5–4.5 ppm) and aromatic protons in the dichlorophenyl/thiazole moieties (δ 7.0–8.5 ppm) .
  • Elemental analysis : Validates C, H, N, S content against calculated values (±0.3% tolerance) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values, with doxorubicin as a positive control .
  • Dose-response curves : Test concentrations from 1–100 µM to identify bioactive thresholds .

Advanced Research Questions

Q. How can synthetic yield be optimized using design of experiments (DoE)?

  • Factors : Vary reaction time (2–8 hours), temperature (60–100°C), and catalyst concentration (1–5% glacial acetic acid) .
  • Response surface methodology (RSM) : Use statistical models (e.g., ANOVA) to identify optimal conditions. For example, higher temperatures (90°C) may reduce reaction time but risk decomposition .
  • Flow chemistry : Continuous-flow systems improve reproducibility and reduce solvent waste .

Q. What computational tools aid in predicting structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase or human kinases) .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in thioether groups for nucleophilic attacks) .
  • ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can contradictory biological activity data be resolved?

  • Case example : If antimicrobial activity varies across studies, consider:
  • Strain specificity : Test additional clinical isolates .
  • Solvent effects : DMSO concentration >1% may inhibit bacterial growth, skewing results .
  • Metabolic stability : Use liver microsome assays to evaluate compound degradation .

Q. What strategies improve regioselectivity in triazole-thioether bond formation?

  • Protecting groups : Temporarily block reactive sites (e.g., NH2_2 in thiazole) during coupling .
  • Catalytic systems : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise triazole ring formation .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., monosubstituted triazoles) .

Methodological Notes

  • Synthetic reproducibility : Always pre-dry solvents (e.g., ethanol over molecular sieves) to avoid side reactions .
  • Data validation : Cross-reference NMR shifts with PubChem’s computed spectra (e.g., InChI Key: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) .
  • Advanced analytics : LC-MS/MS quantifies trace impurities (<0.1%) that may affect bioactivity .

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